2-Methyl-2-(oxane-4-sulfonyl)propanoic acid
Overview
Description
2-Methyl-2-(oxane-4-sulfonyl)propanoic acid is a zwitterionic buffer commonly used in biological and biochemical research. It is a derivative of propanoic acid and contains a sulfonic acid group and a morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(oxane-4-sulfonyl)propanoic acid involves several steps. One common method includes the reaction of 2-methylpropanoic acid with oxane-4-sulfonyl chloride under basic conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(oxane-4-sulfonyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonate esters
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
2-Methyl-2-(oxane-4-sulfonyl)propanoic acid is widely used in scientific research due to its buffering capacity and stability. Some of its applications include:
Chemistry: Used as a buffer in various chemical reactions to maintain pH stability.
Biology: Employed in cell culture media to provide a stable pH environment for cell growth.
Medicine: Utilized in pharmaceutical formulations to enhance the stability and efficacy of drugs.
Industry: Applied in the manufacturing of biochemical reagents and diagnostic kits.
Mechanism of Action
The buffering action of 2-Methyl-2-(oxane-4-sulfonyl)propanoic acid is due to its ability to donate and accept protons, thereby maintaining a stable pH in solutions. The sulfonic acid group acts as a proton donor, while the morpholine ring can accept protons, allowing the compound to neutralize both acids and bases.
Comparison with Similar Compounds
Similar Compounds
2-Morpholinoethanesulfonic acid (MES): Another zwitterionic buffer with similar applications in biological and biochemical research.
3-(N-Morpholino)propanesulfonic acid (MOPS): A buffer with a similar structure but different buffering range.
Uniqueness
2-Methyl-2-(oxane-4-sulfonyl)propanoic acid is unique due to its specific buffering range and stability under various conditions. Its structure allows for effective buffering in both acidic and basic environments, making it versatile for a wide range of applications.
Properties
IUPAC Name |
2-methyl-2-(oxan-4-ylsulfonyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5S/c1-9(2,8(10)11)15(12,13)7-3-5-14-6-4-7/h7H,3-6H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDWRTRFMFPMBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)S(=O)(=O)C1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017539-95-5 | |
Record name | 2-Methyl-2-(tetrahydro-pyran-4-sulfonyl)-propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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